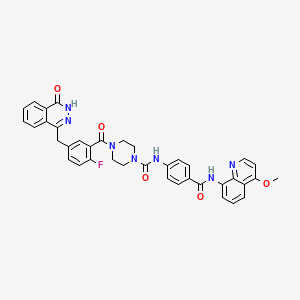![molecular formula C24H31BrN8O B12406178 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple functional groups, including bromine, dimethylamino, methoxy, and piperazine moieties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Attachment of Pyridinyl and Phenyl Groups: The pyridinyl and phenyl groups are introduced through nucleophilic substitution reactions. The dimethylamino and methoxy groups are incorporated through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino and methoxy groups, leading to the formation of corresponding N-oxide and methoxy derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the pyrimidine ring, leading to dihydropyrimidine derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, and primary amines under basic conditions.
Major Products Formed
Oxidation: N-oxide and methoxy derivatives.
Reduction: Dihydropyrimidine derivatives and debrominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and receptors involved in cellular processes. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways that regulate cell growth and proliferation.
類似化合物との比較
Similar Compounds
- 4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methylphenyl]pyrimidine-2,4-diamine
- 5-chloro-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
- 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxyphenyl]pyrimidine-2,4-diamine
Uniqueness
The uniqueness of 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the piperazine moiety, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
特性
分子式 |
C24H31BrN8O |
|---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H31BrN8O/c1-16-13-19(21(34-5)14-20(16)33-11-9-32(4)10-12-33)29-24-27-15-17(25)22(30-24)28-18-7-6-8-26-23(18)31(2)3/h6-8,13-15H,9-12H2,1-5H3,(H2,27,28,29,30) |
InChIキー |
CPJOTOBXAWKVCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC)NC3=NC=C(C(=N3)NC4=C(N=CC=C4)N(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


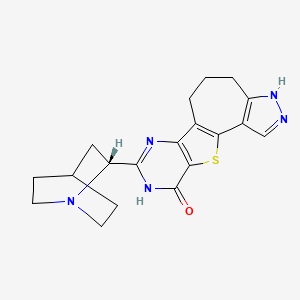
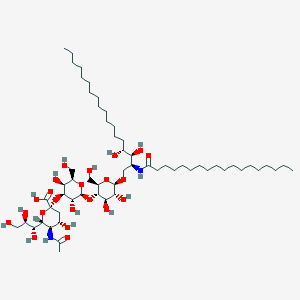
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

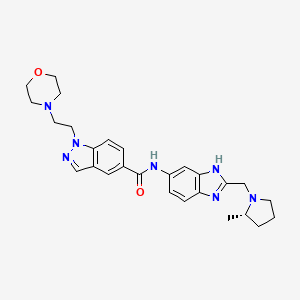
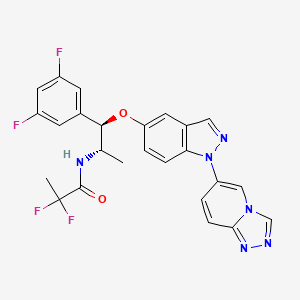
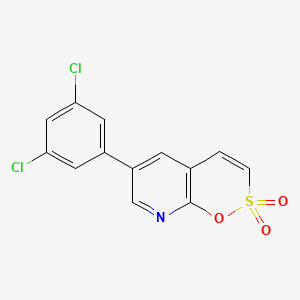

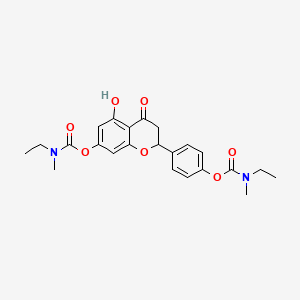

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
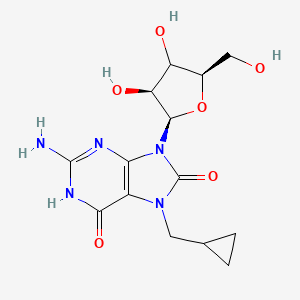
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
